molecular formula C19H27FN2O2 B2768981 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one CAS No. 1705305-84-5

2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one

Cat. No.: B2768981
CAS No.: 1705305-84-5
M. Wt: 334.435
InChI Key: LIYBFPCDJPTUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one is a synthetic organic compound featuring a bipiperidine scaffold substituted with a methoxy group at the 4-position and a 4-fluorophenyl-acetyl moiety. The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the methoxy group may modulate electronic properties and solubility .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-24-18-8-12-21(13-9-18)17-6-10-22(11-7-17)19(23)14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYBFPCDJPTUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 4-methoxypiperidine with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with an appropriate acyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bipiperidine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared motifs, such as bipiperidine cores, fluorophenyl substituents, or ethanone linkages. Below is a detailed analysis:

Structural Analogs and Substituent Effects

a) 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one (CAS 1705093-12-4)

  • Structural Difference : Replaces the 4-fluorophenyl group with two phenyl groups.
  • Impact: Increased lipophilicity (logP ~4.2 vs. The absence of fluorine may lower metabolic stability .

b) 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethan-1-one (CAS 1355178-81-2)

  • Structural Difference : Uses a single piperidine ring instead of bipiperidine.
  • Impact : Reduced conformational flexibility, likely diminishing binding to targets requiring extended interaction surfaces. Molecular weight decreases from ~392.5 g/mol (target) to ~263.3 g/mol, affecting pharmacokinetic profiles .

c) 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethan-1-one (CAS 84162-82-3)

  • Structural Difference : Substitutes the methoxy-bipiperidine with a 2,4-difluorobenzoyl-piperidine.
  • Impact: The benzoyl group introduces a ketone, increasing polarity (logP ~2.8) and hydrogen-bonding capacity.

a) Methyl 3-Cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (57f)

  • Shared Features : 4-Methoxy-bipiperidine and 4-fluorophenyl groups.
  • Synthesis : Prepared via nucleophilic substitution of 4-methoxy-bipiperidine with a pyrazolo-pyridine intermediate in DMSO/triethylamine . This mirrors the target compound’s likely synthetic route, suggesting scalability for analogs.

b) 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one (13a)

  • Shared Features : 4-Fluorophenyl substituent.
  • Activity: Demonstrated kinase inhibition (e.g., CDK2), highlighting the fluorophenyl group’s role in heterocyclic drug design. The naphthyridinone core, however, confers distinct electronic properties compared to the bipiperidine-ethanone scaffold .
Physicochemical and Pharmacokinetic Profiles
Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Key Substituent Effects
Target Compound 392.5 ~3.8 ~0.15 Methoxy (polarity), bipiperidine (flexibility)
1-{4-Methoxy-bipiperidine}-2,2-diphenylethanone 392.5 ~4.2 ~0.08 Diphenyl (lipophilicity)
1-(2-(4-Fluorophenyl)piperidinyl)ethanone 263.3 ~2.9 ~0.3 Single piperidine (rigidity)
1-(4-(2,4-Difluorobenzoyl)piperidinyl)ethanone 267.3 ~2.8 ~0.25 Difluorobenzoyl (polarity)

Biological Activity

2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one, with the CAS number 1705305-84-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H27FN2O2C_{19}H_{27}FN_2O_2 with a molecular weight of 334.4 g/mol. The structure features a bipiperidine moiety linked to a fluorinated phenyl group and a methoxy substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₇FN₂O₂
Molecular Weight334.4 g/mol
CAS Number1705305-84-5

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Derivatives of bipiperidine compounds have shown significant antimicrobial properties. For example, studies on related compounds suggest that they can inhibit bacterial growth effectively.
  • Antidepressant Effects : Some bipiperidine derivatives are being investigated for their potential antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Properties : The interaction of this compound with neurotransmitter receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neuronal signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Case Studies

Recent studies have highlighted the biological efficacy of similar compounds:

  • Antimicrobial Study : A study on a related bipiperidine derivative demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold.
  • Neuropharmacological Research : Investigations into the effects of bipiperidine derivatives on animal models of depression showed significant improvement in behavioral tests, suggesting their potential use as antidepressants .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. A common approach includes:

Step 1 : Reacting 4-methoxy-[1,4'-bipiperidine] with a fluorophenyl-containing electrophile (e.g., 4-fluorobenzyl bromide) under inert conditions (argon/nitrogen) to form the bipiperidine intermediate .

Step 2 : Ketone formation via Friedel-Crafts acylation or nucleophilic acyl substitution, using catalysts like AlCl₃ or Pd-based systems .

  • Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC is critical .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key signals:
  • Bipiperidine protons (δ 1.2–3.5 ppm, multiplet).
  • Methoxy group (δ 3.3 ppm, singlet).
  • Fluorophenyl aromatic protons (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~387.2) and fragments corresponding to bipiperidine cleavage .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Early studies suggest interactions with neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) due to structural similarities to piperidine-based ligands.

  • In vitro assays : Radioligand binding assays (IC₅₀ values) using transfected HEK293 cells .
  • Functional assays : cAMP accumulation or calcium flux measurements to assess receptor activation/inhibition .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in bipiperidine coupling) be addressed?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance bipiperidine-fluorophenyl linkage efficiency .
  • Solvent Effects : Switch to polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
  • Purification : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) or preparative HPLC .

Q. What computational strategies predict target receptor interactions?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses against GPCRs (e.g., dopamine receptors). Focus on hydrophobic interactions between the fluorophenyl group and receptor pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer :

  • Solubility Profiling : Conduct parallel experiments in buffers (pH 1.2–7.4) and solvents (DMSO, PBS). Use UV-Vis spectroscopy or nephelometry .
  • Crystallography : X-ray diffraction reveals polymorphic forms affecting solubility. Compare lattice energies via Mercury software .

Q. What pharmacological assessments are critical for advancing this compound?

  • Methodological Answer :

  • ADME Studies :
  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ .
  • In vivo PK : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS .

Q. What safety considerations arise from structural analogs?

  • Methodological Answer :

  • Toxicity Screening :
  • Ames Test : Assess mutagenicity using TA98/TA100 strains .
  • hERG Assay : Patch-clamp studies to evaluate cardiac risk (IC₅₀ < 10 μM) .
  • Metabolite Identification : Use hepatocyte incubations + HR-MS to detect reactive intermediates (e.g., quinone formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.